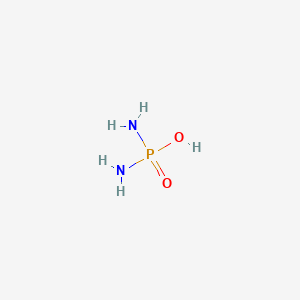
Phosphorodiamidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorodiamidic acid (PDA) is a compound that has gained significant attention in the scientific community due to its unique properties and potential applications. PDA is a phosphorus-containing compound that has been studied extensively for its ability to act as a chelating agent, which allows it to bind to metal ions and other molecules in a highly selective manner.
Scientific Research Applications
Phosphorodiamidic acid has a wide range of potential applications in scientific research, including its use as a chelating agent for metal ions, as a catalyst for organic reactions, and as a precursor for the synthesis of other phosphorus-containing compounds. Phosphorodiamidic acid has also been studied for its potential use in the treatment of certain diseases, such as cancer and Alzheimer's disease.
Mechanism of Action
The mechanism of action of Phosphorodiamidic acid is not fully understood, but it is believed to involve its ability to bind to metal ions and other molecules in a highly selective manner. This binding can lead to changes in the structure and function of these molecules, which can have a wide range of effects on biological systems.
Biochemical and Physiological Effects
Studies have shown that Phosphorodiamidic acid can have a wide range of biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. Phosphorodiamidic acid has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Phosphorodiamidic acid in lab experiments is its high selectivity for metal ions and other molecules, which allows for precise control over the reactions being studied. However, Phosphorodiamidic acid can be difficult to synthesize and purify, which can limit its use in certain experiments.
Future Directions
There are many potential future directions for the study of Phosphorodiamidic acid, including its use as a catalyst for organic reactions, its potential use in the treatment of cancer and other diseases, and its use as a precursor for the synthesis of other phosphorus-containing compounds. Further research is needed to fully understand the mechanism of action of Phosphorodiamidic acid and its potential applications in scientific research.
Synthesis Methods
The synthesis of Phosphorodiamidic acid involves the reaction of phosphorus trichloride with ammonia in the presence of water. The resulting product is then treated with hydrochloric acid to form Phosphorodiamidic acid. This reaction can be carried out using a variety of different conditions, including varying concentrations of the reactants and different reaction temperatures.
properties
CAS RN |
10043-91-1 |
|---|---|
Molecular Formula |
H5N2O2P |
Molecular Weight |
96.026 g/mol |
IUPAC Name |
diaminophosphinic acid |
InChI |
InChI=1S/H5N2O2P/c1-5(2,3)4/h(H5,1,2,3,4) |
InChI Key |
ANCLJVISBRWUTR-UHFFFAOYSA-N |
SMILES |
NP(=O)(N)O |
Canonical SMILES |
NP(=O)(N)O |
Other CAS RN |
10043-91-1 |
synonyms |
DAP cpd diamidophosphate phosphorodiamidic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






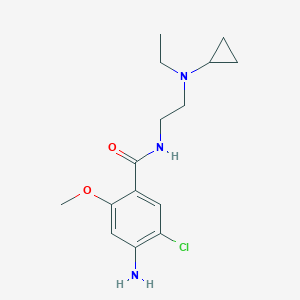
![triazanium;[(E)-5-hydroxy-4-methylpent-3-enyl]-phosphonatooxyphosphinate](/img/structure/B157269.png)

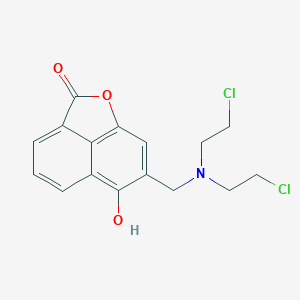
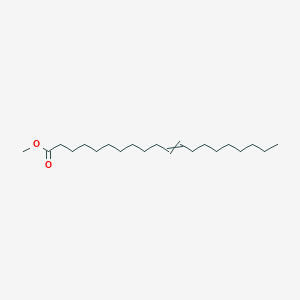
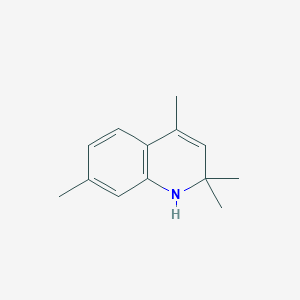

![6-(2-Chlorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B157285.png)

![N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B157290.png)
